5-Dodecyne

Description

Contextualization within Alkyne Chemistry and Hydrocarbon Research

5-Dodecyne is an aliphatic hydrocarbon belonging to the alkyne class of unsaturated hydrocarbons. nih.govuni.luthegoodscentscompany.com Alkynes are defined by the presence of at least one carbon-carbon triple bond within their molecular structure, distinguishing them from alkanes (single bonds) and alkenes (double bonds). nih.govsuprabank.orgnih.gov The general chemical formula for alkynes is CnH2n-2, where 'n' represents the number of carbon atoms. nih.govsuprabank.orgnih.gov

The presence of the highly reactive triple bond renders alkynes, including this compound, more reactive than their alkane and alkene counterparts, making them prone to various addition reactions. uni.lunih.govnih.gov Like other hydrocarbons, this compound is typically insoluble in water. thegoodscentscompany.comnih.gov Physical properties such as boiling and melting points generally increase with increasing molecular weight across homologous series of hydrocarbons. nih.gov Notably, alkynes tend to exhibit higher boiling points than alkanes or alkenes of comparable carbon chain length. This phenomenon is attributed to the increased number of weakly held pi electrons in the triple bond, which allows for greater distortion of the molecule's electric field, leading to stronger intermolecular attractive forces and thus requiring more energy for vaporization. nih.gov

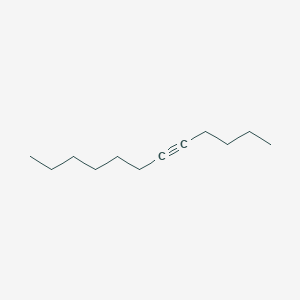

The molecular structure of this compound features a linear arrangement of carbon atoms with the triple bond positioned at the fifth carbon, making it an internal alkyne. nih.gov Its molecular formula is C12H22. uni.luthegoodscentscompany.comfishersci.dk

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C12H22 | - | uni.luthegoodscentscompany.comfishersci.dk |

| Molecular Weight | 166.30 or 166.3031 | g/mol | nih.govuni.lufishersci.dknih.gov |

| CAS Number | 19780-12-2 | - | nih.govthegoodscentscompany.comfishersci.dkamericanelements.com |

| IUPAC Name | dodec-5-yne | - | thegoodscentscompany.comfishersci.dk |

| Physical State | Colorless liquid | - | nih.govuni.luthegoodscentscompany.com |

| Boiling Point | ~184 or 215 or 219.0 ± 8.0 | °C or °C at 760 mmHg | nih.govuni.lufishersci.dk |

| Density | 0.8 ± 0.1 | g/cm³ | fishersci.dk |

| Flash Point | 78.3 ± 12.6 or 123 | °C | fishersci.dkamericanelements.com |

| Solubility in water | Not miscible / Insoluble | - | nih.govthegoodscentscompany.com |

| Solubility in organic solvents | Soluble (e.g., ethanol, ether) | - | nih.govthegoodscentscompany.com |

| LogP | 5.71 or 4.150 | - | fishersci.dknih.gov |

| Vapour Pressure | 0.2 ± 0.2 | mmHg at 25°C | fishersci.dk |

Academic Significance and Research Focus on Internal Alkynes

Internal alkynes, such as this compound, are compounds where the carbon-carbon triple bond is situated within the carbon chain, as opposed to terminal alkynes where it is at the end. suprabank.orgnih.gov This structural distinction significantly influences their reactivity and utility in chemical synthesis. Internal alkynes are of fundamental importance in synthetic chemistry, biochemistry, and materials science due to their versatile reactivity. uni.luquizgecko.com

Research involving this compound and other internal alkynes often centers on their role as crucial building blocks for the synthesis of more complex molecules. nih.govuni.luthegoodscentscompany.com They are investigated for applications in the production of pharmaceuticals, agrochemicals, and various advanced materials. uni.lunih.govquizgecko.com Key areas of research focus on the unique reactivity of the triple bond, particularly in:

Addition Reactions: Alkynes readily undergo addition reactions, where atoms or groups add across the triple bond. For instance, hydrogenation reactions convert the triple bond into double (alkene) or single (alkane) bonds. nih.gov

Polymerization: this compound has been studied for its potential in synthesizing block copolymers through sequential polymerization of substituted acetylenes, often utilizing tungsten-based catalysts to create materials with tailored properties. nih.gov

Cross-Coupling Reactions: These reactions are pivotal in forming new carbon-carbon bonds, and alkynes like this compound serve as valuable precursors for synthesizing complex structures. uni.lu

Hydroalkynylation: Recent advancements include the regio- and stereoselective hydroalkynylation of internal alkynes with terminal alkynes, providing a direct route for synthesizing multisubstituted 1,3-enynes. This transformation, often catalyzed by half-sandwich rare-earth catalysts, demonstrates high atom-efficiency and stereoselectivity, with some catalyst systems even being recyclable. uni.lu

Hydroalumination: Iron-catalyzed hydroalumination of internal alkynes represents a significant development, offering advantages such as unusual amino-group-directed regioselectivity, broad substrate scope, and applicability in synthesizing bioactive compounds. ereztech.com

Stereo-divergent Functionalization: Modern research explores innovative catalytic strategies, including those involving cobalt, nickel, and palladium catalysts, to achieve stereo-divergent functionalization of alkynes. This allows for precise control over the stereochemistry (E- or Z-selectivity) of the resulting alkenes and alkanes, which is critical as the configuration can influence the biological and physical properties of target molecules. quizgecko.com

Multicomponent Reactions (MCRs): These reactions enable the one-pot difunctionalization of alkynes, forming two new chemical bonds across the triple bond in a single step, thereby shortening synthetic pathways and enhancing efficiency. quizgecko.com

Historical Development of Synthetic and Mechanistic Studies Pertaining to Dodecynes

The study and classification of organic compounds, including alkynes, trace their origins back to the early 19th century, laying the groundwork for understanding their structure, reactivity, and synthetic applications. nih.gov The development of synthetic routes for dodecynes, including this compound, has evolved over time, with common approaches involving coupling reactions of terminal alkynes or dehydrohalogenation processes. nih.govuni.lu A notable method for synthesizing this compound, for instance, involves the reaction of 1-bromo-1-dodecene with sodium acetylide, followed by the elimination of sodium bromide. nih.gov

Mechanistic studies concerning dodecynes primarily revolve around the inherent reactivity of the carbon-carbon triple bond. These studies often detail how the triple bond undergoes various transformations, such as addition reactions, where reagents add across the bond. nih.gov For example, the addition of hydrogen across the triple bond can lead to the formation of corresponding alkenes or alkanes. nih.gov

Recent decades have witnessed significant advancements in the synthetic and mechanistic understanding of alkynes. The development of efficient and sustainable synthetic methods has been a central concern in organic synthesis. uni.lu This includes the advent of cross-dehydrogenative coupling, a powerful tool that avoids the need for pre-functionalization of starting materials, leading to more atom-economical and cost-effective syntheses. uni.lu Furthermore, the application of transition-metal catalysis has profoundly impacted the difunctionalization of alkynes, enabling the construction of a wide array of functional molecules with high atom- and step-economic efficiency. uni.lu The continuous exploration of new catalytic strategies and the elucidation of detailed mechanistic insights remain active areas of research, contributing to the broader understanding and utility of internal alkynes like this compound in modern chemistry. quizgecko.comuni.lu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dodec-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPXWRQCSIYOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173476 | |

| Record name | 5-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-12-2 | |

| Record name | 5-Dodecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dodecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Dodecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 5 Dodecyne Reactivity

Fundamental Reactivity of the Internal Alkyne Moiety

Internal alkynes, such as 5-dodecyne, possess a carbon-carbon triple bond that is a region of high electron density due to the presence of two pi (π) bonds. ontosight.ailibretexts.org This electron richness renders the triple bond susceptible to electrophilic attack, making addition reactions a characteristic feature of alkynes. libretexts.orglibretexts.org However, despite having a higher π-electron density compared to alkenes, the sp-hybridized carbons involved in the triple bond are more electronegative than sp2-hybridized alkene carbons. This electronegativity causes the π-electrons to be more tightly bound to the functional group, which can, in some instances, make alkynes less reactive than alkenes towards electrophilic addition. libretexts.orgmsu.edu

For internal alkynes that are unsymmetrically substituted, the addition of reagents across the triple bond can lead to a lack of regioselectivity, potentially yielding isomeric products. For example, the addition of water to an unsymmetrical internal alkyne can result in the formation of two different ketone isomers. libretexts.orgmsu.edu

Addition Reactions of the this compound Triple Bond

The triple bond in this compound readily undergoes various addition reactions, transforming the unsaturated alkyne into more saturated compounds.

Catalytic hydrogenation involves the addition of hydrogen gas across the triple bond in the presence of a catalyst, leading to the formation of alkenes or alkanes. evitachem.com Alkynes generally exhibit stronger adsorption to catalytic surfaces than alkenes, which facilitates the selective reduction of the triple bond to an alkene before complete saturation to an alkane. msu.edu

Selective Hydrogenation to Alkenes: To achieve the selective formation of an alkene from an alkyne, specific catalysts are employed. The Lindlar catalyst, which typically consists of palladium supported on calcium carbonate and poisoned with lead and quinoline (B57606), is widely used for the cis-hydrogenation of internal alkynes. libretexts.orgmsu.edu This method allows for the stereoselective conversion of this compound into (Z)-5-dodecene (cis-5-dodecene).

Hydrogenation to Alkanes: Complete saturation of this compound to dodecane (B42187) can be achieved using more active catalysts such as palladium on carbon (Pd/C) or platinum (Pt). evitachem.commsu.edu Under these conditions, the reaction proceeds through the alkene intermediate, which is then rapidly hydrogenated to the corresponding alkane. msu.edu

Formation of trans-Alkenes: Internal alkynes can also be converted into trans-alkenes through a dissolving metal reduction, such as the Birch reduction, which utilizes sodium or lithium in liquid ammonia (B1221849). This reaction proceeds via a mechanism involving successive single electron transfers and radical intermediates, yielding (E)-5-dodecene (trans-5-dodecene) from this compound. libretexts.org

The different hydrogenation pathways and their typical products are summarized in the table below:

| Reaction Type | Catalyst/Reagent | Product Stereochemistry | Product Class | Example Product from this compound |

| Selective Hydrogenation | Lindlar Catalyst (Pd/CaCO3, Pb, Quinoline) | cis (Z) | Alkene | (Z)-5-Dodecene |

| Complete Hydrogenation | Pd/C, Pt, or Ni | N/A | Alkane | Dodecane |

| Dissolving Metal Reduction | Na or Li in liquid NH3 | trans (E) | Alkene | (E)-5-Dodecene |

Alkynes, being nucleophilic due to their electron-rich triple bond, readily undergo electrophilic addition reactions with hydrogen halides (HX). libretexts.orglibretexts.org These reactions are characterized by their regioselectivity, adhering to Markovnikov's rule. This rule dictates that the hydrogen atom of the HX adds to the carbon of the triple bond that is already bonded to more hydrogen atoms (or fewer alkyl substituents), while the halogen atom adds to the more substituted carbon. libretexts.orglibretexts.org

For internal alkynes like this compound, if the triple bond is unsymmetrically positioned, the addition of one equivalent of HX can lead to the formation of different haloalkene isomers. The addition of a second equivalent of HX typically results in the formation of geminal dihalides, where both halogen atoms are attached to the same carbon atom. libretexts.orglibretexts.org Although the stereochemistry of the resulting double bond can vary, the addition to internal alkynes often favors the Z-stereoisomer, though this is not universally true. libretexts.org

Hydrofunctionalization reactions involve the addition of a molecule containing a hydrogen atom and a functional group (e.g., organotin or organogermanium) across the triple bond.

Hydrostannylation: The hydrostannylation of acetylenic compounds, including internal alkynes, can be effectively catalyzed by palladium complexes. oup.comscispace.com This reaction involves the addition of an organotin hydride (R3SnH) across the triple bond, leading to the formation of alkenyltriphenylstannanes. oup.com While the reaction is generally regioselective, it can be non-stereoselective for internal alkynes, often yielding a mixture of isomeric products. oup.comscispace.comresearchgate.net A proposed mechanism for palladium-catalyzed hydrostannylation involves the oxidative addition of the organotin hydride to a Pd(0) catalyst, followed by a cis-stannylpalladation step. oup.com

Hydrogermylation: Similar to hydrostannylation, hydrogermylation involves the addition of an organogermanium hydride (R3GeH) across the alkyne triple bond. Palladium catalysts, such as Pd(PPh3)4, have been shown to facilitate the hydrogermylation of acetylenes. oup.comscispace.com For internal alkynes like 6-dodecyne (B1360278) (an isomer of this compound), hydrogermylation can produce a mixture of alkenylgermanes and allylic germanes. For example, 6-dodecyne reacting with triphenylgermane (B1594327) in the presence of Pd(PPh3)4 yielded a mixture of alkenylgermane and (E)-7-triphenylgermyl-5-dodecene. oup.comscispace.com Beyond homogeneous catalysis, hydrogermylation has also been demonstrated for the functionalization of hydride-terminated germanium surfaces, utilizing methods such as Lewis acid mediation, UV light, or thermal activation to form stable, covalently bonded organic monolayers. annualreviews.orgnih.govresearchgate.net

Substitution Reactions on the this compound Carbon Chain

While the primary reactivity of this compound lies in its triple bond, its carbon chain can also undergo substitution reactions if appropriately functionalized, particularly with halogen atoms.

Nucleophilic substitution reactions involve the replacement of a leaving group, typically a halogen atom, by a nucleophile on a carbon atom within the alkyl chain. molport.comsavemyexams.comyoutube.com For halogenated this compound derivatives, such as 12-chloro-5-dodecyne (B3342948), the carbon-halogen bond is polarized due to the higher electronegativity of the halogen, making the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. savemyexams.comfishersci.dk

These reactions can proceed via two main mechanistic pathways:

SN2 (bimolecular nucleophilic substitution): This mechanism typically occurs with primary halogenoalkanes and involves a concerted, single-step process where the nucleophile attacks the carbon atom from the backside, and the leaving group departs simultaneously. savemyexams.comchemguide.co.uk

SN1 (unimolecular nucleophilic substitution): This mechanism is more common for tertiary halogenoalkanes and involves a two-step process. The first, rate-determining step is the ionization of the halogenoalkane to form a carbocation, followed by a rapid attack of the nucleophile on the carbocation. youtube.comchemguide.co.uk

Common nucleophiles that can participate in these reactions include hydroxide (B78521) ions (OH-), cyanide ions (CN-), and ammonia (NH3). savemyexams.comsavemyexams.com These nucleophilic substitution processes are valuable synthetic tools for introducing various functional groups, such as alcohols, nitriles, or amines, onto the carbon chain of halogenated this compound derivatives. For instance, the reaction of a halogenated dodecyne derivative with potassium cyanide (KCN) can lead to chain elongation by incorporating an additional carbon atom, forming a nitrile. savemyexams.comsavemyexams.com

Oxidation and Reduction Chemistry of this compound

The triple bond in this compound allows for diverse oxidative and reductive pathways, leading to a range of valuable organic compounds.

Alkynes, including internal alkynes like this compound, can be transformed into carbonyl compounds (aldehydes or ketones) through hydration reactions chemistrysteps.comjove.com. These reactions typically involve the addition of water across the triple bond. For internal alkynes such as this compound, hydration generally yields ketones jove.commasterorganicchemistry.com.

Key methods for oxidative transformation of alkynes to carbonyl compounds include:

Acid-Catalyzed Hydration : This method involves the addition of water in the presence of an acid catalyst, often with mercuric sulfate (B86663) (HgSO₄) to overcome the slower reaction rate of alkynes compared to alkenes chemistrysteps.com. The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable ketone chemistrysteps.com.

Hydroboration-Oxidation : This two-step process involves the anti-Markovnikov addition of borane (B79455) (BH₃) or a bulky disubstituted borane (e.g., 9-BBN) across the triple bond, followed by oxidation with alkaline hydrogen peroxide jove.commasterorganicchemistry.com. For internal alkynes like this compound, hydroboration-oxidation typically yields ketones. Symmetrical internal alkynes produce a single ketone product, while unsymmetrical internal alkynes can yield a mixture of ketones jove.com.

The general principle for these transformations is the addition of water across the triple bond, followed by keto-enol tautomerism to form the more stable carbonyl product masterorganicchemistry.com.

This compound, like other alkynes, can undergo reduction to saturated hydrocarbons (alkanes) through catalytic hydrogenation evitachem.comlibretexts.orglumenlearning.com. This process involves the addition of hydrogen (H₂) across the triple bond.

Complete Hydrogenation : In the presence of highly effective metal catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni), alkynes can be fully hydrogenated to alkanes libretexts.orglumenlearning.comlibretexts.org. The reaction proceeds through an alkene intermediate, but this intermediate is typically not isolated because the catalysts are so efficient that the alkene is rapidly reduced further to the alkane libretexts.orgmsu.edu.

Partial Hydrogenation : While complete hydrogenation leads to alkanes, partial hydrogenation to alkenes is also possible using modified (poisoned) catalysts like Lindlar's catalyst (palladium-calcium carbonate, lead acetate, and quinoline) libretexts.orglumenlearning.commsu.edu. However, this typically yields cis-alkenes libretexts.orglumenlearning.com. For the formation of trans-alkenes from alkynes, a dissolving metal reduction using sodium in liquid ammonia is employed lumenlearning.comlibretexts.org.

The catalytic hydrogenation of alkynes involves the adsorption of the alkyne onto the catalyst surface, followed by the transfer of hydrogen atoms msu.edu. Alkynes generally adsorb more strongly to catalytic surfaces than alkenes, which can influence the selectivity of the reduction msu.edu.

Oxidative cyclization reactions involving alkynes are significant in the synthesis of various cyclic compounds, including those found in natural products rsc.orgresearchgate.net. While specific examples for this compound are not extensively detailed, the reactivity of internal alkynes in such transformations provides a framework. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to cyclic structures.

Examples of oxidative cyclization involving alkynes include:

Rhodium(III)-catalyzed oxidative cyclization : Internal alkynes can participate in reactions with other organic molecules, such as chalcones, to form cyclic structures like 1-indanones nih.gov.

Copper-catalyzed oxidative cyclization : Under visible light irradiation, copper catalysts can facilitate intramolecular oxidative cyclization of substituted aromatic enamines with internal alkynes to yield quinoline and indole (B1671886) derivatives rsc.org.

Iodine-mediated oxidative cyclization : Alkynes can undergo oxidative cyclization with derivatives like 2-(pyridin-2-yl)acetate to synthesize multisubstituted indolizines organic-chemistry.org.

Cobalt-catalyzed oxidative cyclization : Cobalt catalysts have been shown to orchestrate the oxidative cyclization of alkynes with imines, leading to chiral allylic amines chemrxiv.org.

These reactions often leverage the inherent reactivity of the alkyne triple bond to participate in cascade cyclization processes, forming complex polycyclic systems relevant to natural product synthesis rsc.org.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis plays a pivotal role in expanding the synthetic utility of alkynes, enabling highly selective and efficient transformations.

Cobalt-catalyzed arylzincation is a powerful method for the stereoselective synthesis of highly substituted styrene (B11656) derivatives from alkynes thieme-connect.comrsc.org. This reaction involves the addition of arylzinc reagents across the carbon-carbon triple bond of internal alkynes.

Research findings indicate that cobalt(II) bromide (CoBr₂) can catalyze the arylzincation of alkynes with arylzinc iodide-lithium chloride complexes acs.orgnih.gov. This methodology is applicable to unfunctionalized alkynes, such as 6-dodecyne (an isomer of this compound), demonstrating its broad scope acs.orgnih.govkyoto-u.ac.jp. The reaction proceeds via a 1,4-cobalt migration followed by cobalt-zinc (B8468989) transmetalation, furnishing ortho-alkenylarylzinc species that can be further functionalized thieme-connect.comntu.edu.sg. This process allows for the preparation of various functionalized styrene derivatives with good functional group compatibility acs.orgnih.gov.

An example of the application of cobalt-catalyzed arylzincation is the efficient and stereoselective synthesis of synthetic estrogens and their derivatives acs.orgnih.gov.

Table 1: Representative Cobalt-Catalyzed Arylzincation of Internal Alkynes

| Alkyne Substrate | Arylzinc Reagent | Catalyst System | Product Type | Key Feature | Reference |

| Internal Alkynes (e.g., 6-Dodecyne) | Arylzinc Iodide-LiCl | CoBr₂ | Functionalized Styrene Derivatives | High E/Z selectivity, good functional group compatibility | acs.orgnih.gov |

| Unfunctionalized Internal Alkynes | Alkenylzinc Reagents | Cobalt/Diphosphine | Dienylzinc Species | Efficient and stereoselective addition | nih.gov |

Palladium catalysis is extensively utilized in alkyne chemistry due to its versatility in promoting various C-C and C-heteroatom bond-forming reactions core.ac.uk. For internal alkynes like this compound, palladium catalysts can facilitate a range of transformations.

Carboannulation Reactions : Palladium(II) catalysts can mediate carboannulation reactions of internal alkynes with various substrates, such as nitrostyrenes, to yield 2,3-disubstituted indenones researchgate.net. This involves transmetalation, alkyne insertion, and intramolecular nucleophilic addition researchgate.net.

Difunctionalization Reactions : Palladium(II)-catalyzed difunctionalization of internal alkynes has been reported for the synthesis of highly substituted pyrone derivatives. This involves regioselective 6-endo cyclization and subsequent alkenylation acs.org.

Cross-Coupling Reactions : While often associated with terminal alkynes (e.g., Sonogashira coupling for the synthesis of internal alkynes organic-chemistry.orgsci-hub.se), palladium can also be involved in reactions with internal alkynes. For instance, palladium-catalyzed syn-alkynylarylation of internal alkynes with aryl boronic acids and haloalkynes provides access to all-carbon tetrasubstituted alkenes rsc.org. This reaction involves sequential formation of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds rsc.org.

Intramolecular Additions : Palladium can catalyze intramolecular additions, such as the addition of amines to acetylenes, leading to cyclic imines acs.org.

Silylacylation : Palladium-catalyzed addition of acylsilanes across internal alkynes has been reported, leading to functionalized alkenylsilane derivatives and also enabling the synthesis of indanones rsc.org.

Palladium's role often involves oxidative addition, coordination of the alkyne, insertion, and reductive elimination steps, leading to the formation of new chemical bonds organic-chemistry.orgrsc.orgrsc.org.

Table 2: Representative Palladium-Catalyzed Transformations Involving Internal Alkynes

| Reaction Type | Alkyne Substrate | Catalyst System | Product Type | Key Feature | Reference |

| Carboannulation | Internal Alkynes | Pd(II) | 2,3-Disubstituted Indenones | High regioselectivity, facile access | researchgate.net |

| Difunctionalization | Enynoates (Internal Alkynes) | Pd(II) | Multisubstituted Pyrones | Regioselective 6-endo cyclization, alkenylation | acs.org |

| Syn-Alkynylarylation | Internal Alkynes | Pd(0) (e.g., Pd(0) with silver salts) | All-Carbon Tetrasubstituted Alkenes | Sequential C(sp²)-C(sp) and C(sp²)-C(sp²) bond formation | rsc.org |

| Silylacylation | Internal Alkynes | Pd(0) (e.g., Pd₂(dba)₃/IPr) | Functionalized Alkenylsilanes, Indanones | Excellent regioselectivity, C-Si bond activation | rsc.org |

Gold-Catalyzed Hydration of Alkynes

Gold(I) complexes have emerged as highly effective catalysts for the electrophilic activation of alkynes in homogeneous conditions, enabling a broad spectrum of synthetic transformations, including the addition of water (hydration) to yield carbonyl compounds acs.orgnih.gov. The catalytic activity of gold(I) stems from its ability to selectively activate the π-bonds of alkynes, a characteristic often attributed to relativistic effects acs.orgnih.gov.

The generally accepted mechanism for gold-catalyzed alkyne hydrofunctionalization, including hydration, involves a cationic gold center (e.g., LAu+ for a gold(I) catalyst) that is stabilized by a weakly coordinated inner sphere anion mdpi.com. The catalytic cycle typically proceeds through the following key steps:

Alkyne Activation : The alkyne coordinates to the cationic gold center, forming a π-complex. This coordination activates the alkyne, making it more susceptible to nucleophilic attack mdpi.com.

Nucleophilic Attack : An external nucleophile, in the case of hydration, a water molecule, attacks the activated alkyne. This attack typically occurs in a Markovnikov fashion for terminal alkynes, leading to the formation of a gold-vinyl intermediate acs.orgnih.govmdpi.com.

Proton Transfer and Protodeauration : A proton transfer from the nucleophile to the vinyl carbon linked to gold occurs, followed by protodeauration, which liberates the product of formal anti-addition of water to the alkyne mdpi.com. The initial product of alkyne hydration is an enol, which rapidly tautomerizes to the more stable keto form mdpi.comlibretexts.org.

For internal alkynes like this compound, the hydration reaction can lead to the formation of isomeric ketones. Specifically, the hydration of this compound (CH₃(CH₂)₃C≡C(CH₂)₆CH₃) can yield either dodecan-5-one or dodecan-6-one, depending on which carbon of the triple bond is attacked by water.

Table 1: Potential Hydration Products of this compound

| Compound Name | Molecular Formula | PubChem CID |

| This compound | C₁₂H₂₂ | 140583 |

| Dodecan-5-one | C₁₂H₂₄O | 29771 |

| Dodecan-6-one | C₁₂H₂₄O | 80165 |

Research indicates that the catalytic performance of gold subnanoclusters in alkyne hydration can be influenced by the nature of the alkyne substrate. For instance, in studies involving the hydration of 1-dodecyne (B1581785), a longer high emission intensity was observed compared to phenylacetylene, suggesting varying degrees of catalyst stabilization by different alkyl/aryl side chains appended to the reactive π bond nih.gov. While specific quantitative data on the regioselectivity for this compound's gold-catalyzed hydration is not extensively detailed in general literature, the principle for internal alkynes suggests that regioselectivity can be poor unless a directing group is present in the substrate mdpi.com.

Stereochemical Control and Regioselectivity in this compound Reactions

The control over regioselectivity and stereochemistry is paramount in organic synthesis, influencing the precise molecular architecture of reaction products. In the context of this compound reactions, these aspects dictate which of the two carbons of the triple bond reacts with a nucleophile and, in reactions where new stereocenters are formed, their spatial arrangement.

Regioselectivity : In the gold-catalyzed hydration of alkynes, regioselectivity refers to the preferential formation of one constitutional isomer over another. For terminal alkynes, the addition of water typically follows Markovnikov's rule, leading to the formation of methyl ketones where the oxygen adds to the more substituted carbon mdpi.comlibretexts.orglibretexts.org. However, for unsymmetrical internal alkynes like this compound, the distinction between the two carbons of the triple bond is less pronounced. Without a directing group or specific catalyst design, the gold-catalyzed hydration of an unsymmetrical internal alkyne often results in a mixture of two isomeric ketones mdpi.com. In the case of this compound, this would lead to a mixture of dodecan-5-one and dodecan-6-one. The presence of directing groups within the alkyne substrate can significantly improve regioselectivity by guiding the nucleophilic attack to a specific carbon of the triple bond mdpi.com.

Stereochemical Control : Stereochemical control pertains to the ability to influence the formation of specific stereoisomers (enantiomers or diastereomers) during a reaction. In many alkyne reactions, particularly hydrofunctionalizations, the addition can occur in a syn or anti fashion, leading to different stereochemical outcomes. For example, in hydroboration-oxidation of alkynes, a syn addition followed by tautomerization can lead to specific products libretexts.org.

However, for the simple hydration of an internal alkyne like this compound, the direct products (dodecan-5-one and dodecan-6-one) are achiral ketones. Therefore, the concept of stereochemical control in terms of creating new stereocenters within the ketone products themselves is generally not applicable to this specific reaction. The primary focus for hydration of internal alkynes is regioselectivity.

Nevertheless, stereochemical control is a crucial aspect in other types of reactions involving alkynes, especially when the reaction creates new chiral centers or when the alkyne is part of a larger chiral molecule. Catalyst design, including the choice of ligands and metal ions, plays a critical role in achieving high levels of diastereoselectivity and enantioselectivity in various C-H bond addition reactions and epoxide ring openings snnu.edu.cnnih.govcmu.edu. While direct examples for this compound in such stereocontrolled transformations are not explicitly detailed in the provided search results, the principles of reagent control and ligand design are broadly applicable in alkyne chemistry for achieving desired stereochemical outcomes in more complex synthetic pathways cmu.edu.

Applications of 5 Dodecyne in Advanced Chemical Synthesis and Materials Science

5-Dodecyne as a Key Building Block for Complex Organic Molecules

The inherent reactivity of the carbon-carbon triple bond in this compound positions it as a crucial building block in the synthesis of more intricate organic molecules fishersci.cawikipedia.org. This versatility allows its incorporation into diverse synthetic pathways.

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound, as an alkyne, serves as a fundamental building block in organic synthesis, with its derivatives finding applications in the production of pharmaceuticals and agrochemicals nih.gov. The structural characteristics of this compound also enable its study for interactions within biological systems, potentially leading to its utility in drug development fishersci.ca. While specific examples of this compound as a direct intermediate in the synthesis of commercial pharmaceutical or agrochemical products are not extensively detailed, its classification as an alkyne and a building block implies its foundational role in creating more complex precursors for these industries fishersci.canih.gov.

Role in Cross-Coupling Reactions for Molecular Assembly

The presence of the triple bond in this compound imparts unique reactivity, rendering it valuable in various chemical reactions, including cross-coupling reactions crucial for molecular assembly wikipedia.orgnih.gov. One notable application is in the Sonogashira reaction, a palladium-catalyzed cross-coupling that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Dodecyne, encompassing isomers like this compound, has been successfully employed in Sonogashira reactions with aryl iodides, achieving modest to good yields.

A specific research finding highlights the generation of this compound itself through a cross-coupling reaction. In this process, trihexylborane (B75710) reacted with 1-bromo-1-hexyne in the presence of a catalytic amount of bis(acetylacetonato)copper, yielding this compound in over 60% yield. This demonstrates its direct involvement and utility in forming complex molecular structures.

Table 1: Example of this compound Synthesis via Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Trihexylborane | 1-Bromo-1-hexyne | Bis(acetylacetonato)copper | This compound | >60 |

Construction of Polycyclic and Heterocyclic Frameworks

Alkynes, including this compound, are recognized as versatile building blocks for the synthesis of complex molecules nih.gov. Their inherent reactivity allows for participation in various cyclization and addition reactions that are fundamental to constructing intricate polycyclic and heterocyclic frameworks. While specific detailed research findings on this compound's direct application in the construction of such frameworks were not extensively provided, its alkyne functionality enables its contribution to the broader field of complex molecular architecture.

Integration of this compound into Functional Material Development

This compound is actively investigated for its utility in developing functional materials, a pursuit driven by its distinct chemical properties and reactivity fishersci.cawikipedia.orgnih.gov. Its long carbon chain also contributes to hydrophobic characteristics, which are relevant for applications in areas such as surfactants and lubricants wikipedia.org.

Polymerization Reactions for Novel Materials

The unique reactivity of the triple bond in this compound makes it a valuable monomer in polymerization reactions aimed at creating novel materials fishersci.cawikipedia.org. Substituted acetylenes, in general, are recognized as promising π-conjugated materials that can be synthesized through polymerization via transition metal catalysis. This compound, as a linear, aliphatic, disubstituted acetylene (B1199291), is investigated for its polymerization behavior, particularly in the context of living polymerization, often utilizing catalyst systems similar to those employed for other disubstituted acetylenes like 2-nonyne (B97922) fishersci.ca.

Synthesis of Block Copolymers from Substituted Acetylenes

The synthesis of block copolymers, which are macromolecules formed by the covalent linkage of two or more distinct homopolymer units, represents a significant area of research in materials science. The sequential polymerization of different substituted acetylenes, including this compound and other internal alkynes, is actively explored for the creation of block copolymers with tailored properties fishersci.ca. This process often involves the use of specific catalyst systems, such as tungsten-based catalysts, to achieve controlled polymerization and the desired material characteristics fishersci.ca.

Living Polymerization Processes using Metal-Based Catalysts

This compound has been demonstrated to undergo living polymerization, a controlled polymerization technique that yields polymers with narrow molecular weight distributions (MWDs) and predictable molecular weights. This process is effectively catalyzed by specific metal-based systems.

Research has shown that this compound, along with other internal alkynes such as 2-nonyne, 2-hexyne, 2-octyne, 2-decyne, 3-decyne, and 4-undecyne, can be polymerized in a living fashion using a molybdenum oxychloride-based ternary catalyst system, specifically the MoOCl₄–n-Bu₄Sn–EtOH/anisole system wikipedia.org. This catalytic system facilitates the quantitative polymerization of this compound within a temperature range of 0–30 °C. Under these conditions, the polydispersity ratio (Mw/Mn) of the resulting polymers remains consistently low, around 1.05, indicating a highly controlled polymerization process wikipedia.org.

Furthermore, the molecular weight (Mn) of the polymer increases in direct proportion to the polymer yield, a hallmark characteristic of living polymerization. The dispersity ratios (Mw/Mn) were observed to be approximately 1.1–1.2, further confirming the living nature of the polymerization wikipedia.org. This controlled polymerization allows for the synthesis of well-defined polymeric structures, including diblock copolymers, which can be achieved through the sequential addition of different internal alkynes wikipedia.org.

The following table summarizes key findings related to the living polymerization of this compound:

| Monomer | Catalyst System | Temperature Range (°C) | Polydispersity Ratio (Mw/Mn) | Key Observation | Source |

| This compound | MoOCl₄–n-Bu₄Sn–EtOH/anisole | 0–30 | ~1.05 (constant) | Quantitative polymerization; Mn proportional to yield | wikipedia.org |

| Other Internal Alkynes | MoOCl₄–n-Bu₄Sn–EtOH/anisole | Not specified | ~1.1–1.2 | Living polymerization; enables diblock copolymer synthesis | wikipedia.org |

Surface Functionalization and Nanomaterial Integration

While alkynes, in general, are highly reactive and find applications in surface functionalization and nanomaterial integration, specific detailed research focusing solely on this compound for these applications was not extensively found in the provided search results. However, related dodecyne isomers, particularly 1-dodecyne (B1581785), have been widely investigated for such purposes.

Functionalization of Porous Silicon

Research on the functionalization of porous silicon (pSi) often utilizes terminal alkynes or alkenes due to their readily accessible reactive sites for hydrosilylation reactions with the silicon hydride (Si-H) bonds on the pSi surface ereztech.com. For instance, 1-dodecyne, a terminal alkyne, is employed for the functionalization of porous silicon to stabilize the material and modify its electronic properties fishersci.be. Similarly, 1-dodecene (B91753) has been used to create hydrophobic coatings on porous silicon surfaces americanelements.comamericanelements.com. While this compound possesses a triple bond, its internal position may influence its reactivity compared to terminal alkynes in direct surface functionalization strategies for porous silicon.

Ligand Applications in Nanoparticle Synthesis

In the realm of nanoparticle synthesis, organic molecules often serve as ligands to control nanoparticle size, shape, and stability, as well as to impart specific functionalities wikidata.orgfishersci.fi. 1-Dodecyne has been reported as a ligand in the synthesis of various nanoparticles, including the formation of stable ruthenium nanoparticles through self-assembly onto the metal colloid surface fishersci.bewikidata.org. It is also used as a ligand in the synthesis of germanium nanoparticles wikipedia.org. The difference in the triple bond position between 1-dodecyne (terminal) and this compound (internal) significantly affects their reactivity and suitability for specific ligand applications fishersci.be. While this compound's triple bond could potentially interact with nanoparticle surfaces, explicit studies detailing its use as a ligand in nanoparticle synthesis were not identified in the search results.

Research on Halogenated this compound Derivatives in Synthetic Applications

Research into halogenated derivatives of this compound is an area of interest in synthetic chemistry due to the potential for further chemical transformations. One such derivative identified is 12-chloro-5-dodecyne (B3342948) (PubChem CID: 123509) fishersci.cawikipedia.org. This compound contains both an alkyne functionality and a terminal chlorine atom, offering dual reactivity for synthetic manipulations.

Spectroscopic and Computational Characterization of 5 Dodecyne

Spectroscopic Methodologies for Molecular Structural Elucidation

The characterization of 5-dodecyne relies on several key spectroscopic methods. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman, is used to identify the functional groups present, particularly the carbon-carbon triple bond. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen framework. Finally, Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), confirms the molecular weight and reveals structural information through fragmentation analysis.

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both infrared and Raman spectroscopy provide information about the molecular structure, but they are based on different physical principles and are subject to different selection rules, making them complementary techniques.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the most characteristic vibrations are associated with its alkyl chains and the internal alkyne functional group.

C-H Stretching: The aliphatic C-H bonds of the butyl and hexyl chains give rise to strong absorption bands in the 2850-2960 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the methylene (B1212753) (CH₂) groups appear around 1465 cm⁻¹ and 722 cm⁻¹, respectively.

C≡C Stretching: The carbon-carbon triple bond stretch in internal alkynes is a key diagnostic feature. However, in a symmetrically substituted or nearly symmetric alkyne like this compound, the change in dipole moment during the C≡C stretching vibration is very small. Consequently, the absorption band is typically weak and may be difficult to observe, but it is expected to appear in the 2190-2260 cm⁻¹ range. nih.gov

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -CH₃, -CH₂- | C-H Stretch | 2850 - 2960 | Strong |

| -CH₂- | C-H Bend (Scissoring) | ~1465 | Medium |

| -C≡C- | C≡C Stretch | 2190 - 2260 | Weak to Very Weak |

| -CH₂- | C-H Bend (Rocking) | ~722 | Medium |

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds. For a symmetrical internal alkyne like this compound, the C≡C stretching vibration involves a significant change in polarizability, resulting in a strong and easily identifiable Raman signal. nih.gov This makes Raman spectroscopy an excellent tool for identifying the alkyne functional group in this molecule, complementing the often-weak signal seen in FTIR. nih.govacs.org The signal for an internal alkyne typically appears around 2200 cm⁻¹ or higher. acs.org

Table 2: Predicted Raman Shift for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| -C≡C- | C≡C Stretch | ~2200 - 2240 | Strong |

| -CH₃, -CH₂- | C-H Stretch | 2850 - 2960 | Medium-Strong |

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. It provides information on the connectivity and chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals corresponding to the chemically non-equivalent protons in the molecule.

The terminal methyl (CH₃) groups of the butyl and hexyl chains would appear as triplets in the upfield region (~0.9 ppm).

The methylene (CH₂) groups along the alkyl chains would produce overlapping multiplets in the range of ~1.2-1.5 ppm.

The propargylic methylene groups (the CH₂ groups directly attached to the alkyne carbons at C4 and C7) are deshielded by the triple bond and would appear further downfield, typically in the ~2.1-2.2 ppm range, likely as triplets. chemistrysteps.com

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule.

The sp-hybridized carbons of the triple bond (C5 and C6) are a key feature and are expected to resonate in the range of 65-90 ppm. compoundchem.com

The aliphatic carbons of the alkyl chains would appear in the upfield region of the spectrum (~14-32 ppm). rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C1 | ~13.9 | -CH₃ | ~0.9 (triplet) |

| C2 | ~22.2 | -CH₂- | ~1.4 (multiplet) |

| C3 | ~31.1 | -CH₂- | ~1.5 (multiplet) |

| C4 | ~18.8 | -CH₂- | ~2.1 (triplet) |

| C5 | ~80.0 | - | - |

| C6 | ~80.0 | - | - |

| C7 | ~18.8 | -CH₂- | ~2.1 (triplet) |

| C8 | ~31.4 | -CH₂- | ~1.5 (multiplet) |

| C9 | ~28.8 | -CH₂- | ~1.3 (multiplet) |

| C10 | ~29.0 | -CH₂- | ~1.3 (multiplet) |

| C11 | ~22.6 | -CH₂- | ~1.3 (multiplet) |

| C12 | ~14.1 | -CH₃ | ~0.9 (triplet) |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (molecular weight: 166.30 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 166. nih.gov The fragmentation pattern of internal alkynes is dominated by cleavage of the C-C bond alpha to the triple bond (propargylic cleavage), which results in the formation of a stable, resonance-stabilized propargyl cation. jove.comjove.com

For this compound, two primary propargylic cleavages are possible:

Cleavage between C4 and C3, leading to the loss of a propyl radical (•C₃H₇) and formation of a cation at m/z = 123.

Cleavage between C7 and C8, leading to the loss of a pentyl radical (•C₅H₁₁) and formation of a cation at m/z = 95.

These characteristic fragments are crucial for confirming the position of the triple bond within the dodecyne chain. In a GC-MS analysis, this compound would first be separated from other components on a chromatography column, and its identity would be confirmed by its characteristic retention time and mass spectrum. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Type |

| 166 | [C₁₂H₂₂]⁺ | Molecular Ion (M⁺) |

| 123 | [M - C₃H₇]⁺ | Propargylic Cleavage Fragment |

| 95 | [M - C₅H₁₁]⁺ | Propargylic Cleavage Fragment |

Vibrational Spectroscopy Applications (Infrared and Raman)

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The progress of chemical reactions involving this compound can be monitored in real-time using in situ spectroscopic techniques. acs.org These methods provide valuable kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mt.comnih.gov

In Situ FTIR and Raman Spectroscopy: These techniques are ideal for monitoring reactions that involve a change in the alkyne functional group. For example, in a hydrogenation or cycloaddition reaction, the consumption of this compound can be tracked by observing the decrease in the intensity of the characteristic C≡C stretching band (~2200 cm⁻¹). acs.orgspringernature.com Simultaneously, the appearance of new bands corresponding to the product (e.g., C=C or C-C stretches) can be monitored to follow its formation.

In Situ NMR Spectroscopy: NMR can provide highly detailed real-time information on complex reaction mixtures. nih.govnih.gov By repeatedly acquiring NMR spectra during a reaction, one can observe the disappearance of the ¹H or ¹³C signals specific to this compound (such as the propargylic proton signals or the alkyne carbon signals) and the simultaneous emergence of new signals corresponding to the reaction products. acs.org This allows for the unambiguous identification of intermediates and products and the determination of reaction kinetics. researchgate.net

Computational Chemistry Studies on this compound and Alkynes

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental work by offering detailed insights into electronic structure, reaction mechanisms, molecular motion, and spectroscopic properties.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic structure of alkynes, which in turn dictates their reactivity. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and the energies of molecular orbitals. For an internal alkyne like this compound, the triple bond, composed of one sigma (σ) bond and two pi (π) bonds, is the primary site of reactivity.

The reactivity of an alkyne's triple bond is strongly influenced by its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Computational studies on strained cyclic alkynes have shown that geometric distortion of the linear alkyne geometry leads to a decrease in the HOMO-LUMO gap, thereby enhancing chemical reactivity. nih.gov While this compound is a linear alkyne, its reactivity can be modulated by substituents. Electron-withdrawing groups, for instance, can make the triple bond more electrophilic and prone to nucleophilic attack. nih.gov

Quantum chemical techniques are also employed to study the response of molecules to external mechanical forces, providing insights into how strain can activate a triple bond. nih.govrsc.org Conceptual Density Functional Theory (DFT) descriptors, such as the Fukui function and local softness, can be calculated to predict the electrophilic and nucleophilic character of the triple bond. nih.gov These calculations reveal that bending the alkyne structure increases its electrophilicity, making it more susceptible to nucleophilic attacks. nih.gov

Theoretical studies on various aromatic compounds have demonstrated the reliability of quantum chemistry in calculating thermochemical properties like enthalpies of formation, entropy, and heat capacity from first principles. rsc.org Such methods, including G3 and G4 compound methods, could be applied to this compound to establish a detailed thermodynamic profile. rsc.org

Table 1: Calculated Electronic Properties of a Model Alkyne (2-Butyne) Fragment under Angular Strain Note: This table is illustrative, based on general principles discussed in the literature for strained alkynes, as specific data for this compound is not available.

| Bending Angle (φ) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) | Nucleophilicity Index (N) |

| 0° (Linear) | High | Low | Moderate |

| 15° | Decreased | Increased | Increased |

| 30° | Significantly Decreased | High | High |

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of chemical reaction mechanisms involving alkynes. It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. researchgate.net

DFT has been successfully applied to study a variety of alkyne reactions:

Hydrogenation: DFT studies on palladium-catalyzed alkyne hydrogenation have explored different mechanistic pathways, such as those involving neutral or cationic intermediates. researchgate.net These calculations help in understanding catalyst behavior and selectivity.

Haloboration: The mechanism of alkyne haloboration has been studied using DFT, revealing pathways for both syn- and anti-addition products. nih.gov Calculations can elucidate the roles of different reagents and reaction conditions in controlling the stereochemical outcome. nih.gov

Cycloadditions: DFT is a key tool for investigating the mechanisms of cycloaddition reactions, a cornerstone of alkyne chemistry. mdpi.com For instance, in the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, DFT calculations detailed a two-cycle mechanism involving C-H activation, migratory insertion, and reductive elimination.

Isomerization: The transformation of alkynes to vinylidenes mediated by rhodium complexes has been rationalized using DFT. nih.gov The calculations suggest a mechanism involving the slippage of the π-bound alkyne, followed by a 1,2-hydrogen shift. nih.gov

Insertion Reactions: The mechanism for the insertion of an alkyne into a copper-aluminum (Cu-Al) bond was elucidated through DFT, revealing a radical-like process. nih.gov The calculations successfully explained the kinetic control that leads to the preferential formation of the syn insertion product. nih.gov

These examples demonstrate how DFT can provide a molecular-level understanding of reaction pathways, regioselectivity, and chemoselectivity for reactions that this compound could undergo.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. For a flexible molecule like this compound, with its two long alkyl chains (a butyl group and a hexyl group), MD simulations are invaluable for understanding its conformational landscape.

While specific MD studies on this compound are not prevalent, research on similar long-chain alkanes like dodecane (B42187) provides a strong basis for understanding its behavior. researchgate.netmdpi.com MD simulations of n-alkanes have been used to study:

Conformational Properties: Simulations can calculate the populations of different rotational isomeric states (trans, gauche) of the carbon-carbon bonds in the alkyl chains. acs.org This analysis reveals the flexibility of the chains and their preferred conformations in different environments (gas phase, liquid, or on a surface). acs.orgmdpi.com

Intermolecular Interactions: In a condensed phase, this compound molecules will interact with each other. MD simulations can characterize these interactions, showing how the molecules pack and arrange themselves. For instance, simulations of dodecane on silica (B1680970) surfaces have been used to study adsorption and detachment processes, which are governed by intermolecular forces. mdpi.com

Thermodynamic Properties: MD simulations are also used to calculate properties like liquid density, viscosity, and surface tension over a range of temperatures. researchgate.net

The design of artificial enzymes and catalysts can also be guided by MD simulations, which help to understand how the conformational preferences of a molecule affect its activity. nih.gov For this compound, MD could be used to study its interactions with surfaces, its aggregation behavior in solution, or its conformational changes when binding to a catalytic site.

Computational Predictions of Spectroscopic Signatures

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which is crucial for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would involve calculating the magnetic shielding around each nucleus. The sp-hybridized carbons of the alkyne group are predicted to resonate in a distinct region of the ¹³C NMR spectrum (typically 70–100 ppm for internal alkynes). openochem.org The protons on the carbons adjacent to the triple bond (the propargylic protons) also have characteristic ¹H NMR chemical shifts.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. For this compound, a key vibrational mode is the C≡C triple bond stretch. In internal alkynes, this stretch appears in the 2100-2260 cm⁻¹ region of the IR spectrum. libretexts.org However, if the alkyne is nearly symmetrical, the change in dipole moment during the vibration is small, leading to a very weak or even absent absorption band. libretexts.org Computational analysis can predict the intensity of this band, helping to anticipate its observability in an experimental spectrum.

Raman Spectroscopy: Computational chemistry can also predict Raman shifts. researchgate.net The alkyne triple bond often gives a strong and characteristic signal in Raman spectroscopy, making it a useful functional group for spectroscopic tagging. researchgate.net

Semi-empirical and DFT calculations have been used to simulate the UV-vis absorption spectra of various alkyne derivatives by calculating the electronic transitions between ground and excited states. researchgate.net These theoretical spectra can then be compared with experimental results to validate the computational approach and aid in the interpretation of electronic properties. researchgate.net

Table 2: Typical Computationally Predicted Spectroscopic Data for Internal Alkynes Note: These are general ranges and the exact values for this compound would require specific calculations.

| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Frequency |

| ¹³C NMR | Alkyne Carbons (C≡C) | 70–100 ppm |

| ¹H NMR | Propargylic Protons (-CH₂-C≡) | ~2.2 ppm |

| IR Spectroscopy | C≡C Stretch | 2100–2260 cm⁻¹ (weak intensity) |

| Raman Spectroscopy | C≡C Stretch | 2100–2260 cm⁻¹ (strong intensity) |

Studies on Noncovalent Interactions in Alkyne Systems

The π-electron system of the alkyne triple bond allows it to participate in a variety of noncovalent interactions, which are crucial in fields like supramolecular chemistry, catalysis, and materials science. rsc.org Computational studies are essential for quantifying the strength and nature of these weak interactions.

Hydrogen Bonding: The π-cloud of the alkyne can act as a weak hydrogen bond acceptor. This type of interaction is important in controlling the regioselectivity of certain catalytic reactions, such as the hydrostannation of alkynes bearing propargylic alcohols. rsc.org

π-π Stacking: The triple bond can interact with other π-systems, such as aromatic rings or other alkynes. These interactions play a role in the self-assembly of molecules and the stabilization of molecular structures. For example, noncovalent π-π stacking interactions are used to bind alkyne-modified amphiphiles to the surface of multi-walled carbon nanotubes (MWCNTs). nih.gov

Interactions with Metal Centers: The interaction between an alkyne and a transition metal is fundamental to many catalytic processes. Computational studies can model the π-complex formed when the alkyne coordinates to the metal, which is often the first step in reactions like hydrogenation or cyclization. researchgate.net

The creation of functional surfaces often relies on a combination of covalent and noncovalent chemistry. For instance, surfaces patterned with alkyne-terminated molecules can be further functionalized through "click" chemistry (a covalent reaction) or through supramolecular interactions with host molecules like cyclodextrins (a noncovalent interaction). acs.org Computational modeling can help predict and understand the binding affinities and geometries in such complex systems.

Biological and Environmental Research Perspectives on Dodecyne Analogs

Exploration of Biological Activities of Dodecyl and Alkyne-Containing Compounds

The study of dodecyne analogs and alkyne-containing compounds offers valuable insights into their potential biological activities, ranging from fundamental roles in biological systems to specific antimicrobial and anticarcinogenic properties.

Broader Insights from Long-Chain Hydrocarbons in Biological Systems

Long-chain hydrocarbons are fundamental components of biological molecules, playing crucial roles in energy storage, cellular structure, and metabolic processes within living organisms studysmarter.co.ukopentextbc.calibretexts.org. These molecules, which consist entirely of carbon and hydrogen atoms, can exist as linear chains, branched structures, or cyclic rings libretexts.org. The presence of single, double, or triple covalent bonds between carbon atoms significantly influences the molecule's three-dimensional shape, which is critical for its biological function libretexts.org. For instance, long hydrocarbon chains are vital in lipids, such as fats and oils, where they contribute to energy storage and the structural integrity of cell membranes studysmarter.co.ukopentextbc.calibretexts.org. The energy stored within the high-energy bonds of hydrocarbon chains in lipids can be metabolized to fuel various biological processes, making them an efficient form of long-term energy storage studysmarter.co.uk. Hydrocarbon chains also contribute to hydrophobic interactions that drive protein folding, found in the side chains of nonpolar amino acids in proteins studysmarter.co.uk.

Investigation of Antibacterial and Antioxidant Properties of Dodecyl Derivatives

Research into dodecyl derivatives has revealed promising antibacterial and antioxidant properties. While direct studies on 5-Dodecyne in this context are limited, investigations into similar compounds with dodecyl groups provide relevant insights evitachem.com. For example, dodecylglycerol has demonstrated antibacterial properties, and dodecyl gallate has been studied for its antioxidant activity evitachem.com.

Another alkyne of similar chain length, 1-Dodecyne (B1581785), has exhibited significant antimicrobial properties benchchem.comepa.gov. A study utilizing gas chromatography-mass spectrometry (GC-MS) found that extracts containing 1-Dodecyne showed notable antibacterial and antifungal activities against various pathogens benchchem.com.

Table 1: Antimicrobial Activity of 1-Dodecyne Extracts benchchem.com

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

Furthermore, long-chain alkanes and fatty alcohols have also been reported to possess antibacterial and antioxidant activities nih.govresearchgate.net. For instance, compounds like 1-dodecene (B91753) and dodecane (B42187) have shown antibacterial and antioxidant activities, respectively nih.gov.

Anticarcinogenic Potential of Alkyne-Containing Natural Products

Alkyne-containing natural products, particularly a subclass known as polyynes (or polyacetylenes), have garnered attention for their diverse biological activities, including anticarcinogenic potential nih.govontosight.aiamazon.dewikipedia.orgnih.gov. These compounds are found in various organisms, including plants, fungi, algae, insects, and marine invertebrates nih.govwikipedia.org.

Notable examples include falcarinol (B191228) and falcarindiol, which are C17-polyynes found in plants like Daucus carota (wild carrot) and Oplopanax horridus (Devil's Club) nih.govwikipedia.orgnih.gov. These polyynes have been studied for their cytotoxic effects on cancer cells ontosight.ainih.govresearchgate.net. For instance, (3S,8S)-falcarindiol (OH-1), isolated from Oplopanax horridus, has demonstrated potent anticancer activity against several human cancer cell lines researchgate.net.

Table 2: Anticancer Activity of (3S,8S)-Falcarindiol (OH-1) from Oplopanax horridus researchgate.net

| Cancer Cell Line | IC50 (µM) |

| MCF-7 | 15.3 |

| A549 | 23.5 |

| HepG2 | 7.7 |

| MDA-MB-231 | 4.7 |

Polyynes are also being investigated for their potential in developing new antimicrobial agents and neuroprotective therapies ontosight.ai.

Environmental Fate and Impact Assessment Methodologies for Alkynes

The environmental implications of chemical compounds, including alkynes and their derivatives, are increasingly important in chemical synthesis and production. Various methodologies are employed to assess and mitigate their environmental footprint.

Methodologies for Assessing Environmental Impact in Chemical Synthesis

Assessing the environmental impact of chemical synthesis is crucial for promoting sustainable practices in the chemical industry researchgate.neteae.edu.eu. Green Chemistry metrics provide quantitative and qualitative tools to evaluate the "greenness" and environmental performance of chemical processes acs.orgwikipedia.orgnih.govacsgcipr.org. These metrics go beyond traditional yield calculations to quantify environmental and human health impacts acs.org.

Key methodologies and metrics include:

Atom Economy: This metric focuses on maximizing the incorporation of all materials used in a process into the final product, thereby minimizing waste acs.orgnih.gov.

E-factor (Environmental Factor): Introduced by Roger A. Sheldon, the E-factor quantifies the mass of waste produced per unit mass of product, highlighting waste generation as opposed to just reaction yield wikipedia.orgtudelft.nl.

Process Mass Intensity (PMI): Often considered a key green metric in the pharmaceutical industry, PMI determines how much of the total mass of materials (including reagents and solvents) ends up in the final product. It encourages designing reactions with minimal inputs acs.orgnih.govtudelft.nl. The E-factor and PMI are related by the formula: E-factor = PMI - 1 nih.gov.

Reaction Mass Efficiency (RME): This comprehensive tool considers the mass balance of a chemical process, including reaction yield, atom economy, stoichiometric factors, and the amounts and recovery of auxiliary compounds, solvents, and catalysts nih.gov.

GREENSCOPE (Gauging Reaction Effectiveness for the ENvironmental Sustainability of Chemistries with a Multi-Objective Process Evaluator): This sustainability assessment tool evaluates chemical processes across four main areas: mass efficiency, environment, energy, and economy, utilizing 139 performance indicators researchgate.netepa.gov. It helps in designing processes that minimize resource use, prevent releases, and increase economic feasibility epa.gov.

These metrics enable chemists and engineers to measure, track, and assess performance in sustainability, allowing for the comparison of different processes and the identification of opportunities for improvement acs.orgwikipedia.orgacsgcipr.org.

Life Cycle Assessment (LCA) Applications in Chemical Production

Life Cycle Assessment (LCA) is a comprehensive quantitative methodology used to evaluate the environmental impact of a product or process throughout its entire life cycle, from raw material extraction to disposal (often referred to as "cradle-to-grave") deskera.combccampus.castahl.com. LCA considers a range of environmental impacts, such as greenhouse gas emissions, water use, and resource depletion deskera.comstahl.com. It is a standardized approach based on international standards set by the International Organization for Standardization (ISO), specifically ISO 14040 and ISO 14044 bccampus.castahl.com.

The four main stages of an LCA are:

Goal Definition and Scoping: Defining the purpose of the LCA, the products under study, and the system boundaries (e.g., cradle-to-grave, cradle-to-gate, or gate-to-gate) bccampus.ca.

Life-Cycle Inventory (LCI): Quantifying the energy and raw material inputs and environmental releases associated with each phase of the life cycle bccampus.ca.

Impact Assessment: Assessing the potential impacts on human health and the environment based on the inventory data bccampus.ca.

Interpretation of Results: Evaluating the findings to identify opportunities for reducing energy, material inputs, or environmental impacts at each stage bccampus.ca.

LCA is a vital tool for process optimization, leading to more sustainable production methods in the chemical industry isc3.orgp6technologies.com. It helps companies document their sustainability efforts, identify optimization potential, and compare the environmental performance of different feedstocks, production methods, and end-of-life options isc3.orgp6technologies.com. For instance, LCA can be used to optimize environmental performances of chemical reactions by comparing variations in solvents, reagent amounts, or reaction times unimore.itmdpi.com. It also guides chemical manufacturers toward cleaner alternatives and helps in meeting regulatory compliance and corporate sustainability goals p6technologies.comwbcsd.org.

Natural Occurrence and Biosynthesis of Dodecyne Isomers and Derivatives

Identification of Related Dodecenes in Plant Extracts (e.g., (E)-5-Dodecene)

The study of natural products has revealed the presence of various dodecene isomers and derivatives in plant extracts, highlighting their potential roles in plant biochemistry and ecology. These compounds are often identified through advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

One notable instance is the identification of (E)-5-Dodecene in the methanolic flower extract of Vinca major, a medicinal weed plant. Analysis by GC-MS revealed (E)-5-Dodecene with a molecular weight of 168.31 and contributing 1.17% to the total peak area of the identified compounds in the extract. cabidigitallibrary.org This finding underscores the presence of specific dodecene isomers in plants recognized for their traditional medicinal uses.

Further research has shown the occurrence of (E)-5-Dodecene as a significant component in the essential oil derived from the stem of Etlingera elatior, commonly known as torch ginger. In this plant, which is valued in traditional medicine and as a culinary flavor, (E)-5-Dodecene constituted 26.99% of the stem essential oil. The essential oils from Etlingera elatior were obtained via hydrodistillation and subsequently analyzed by GC-MS. ukm.my The presence of such a high percentage suggests a more prominent role for this compound in the stem's volatile profile.

Beyond (E)-5-Dodecene, other dodecene isomers have also been detected in plant sources. For example, (Z)-5-Dodecene, a geometric isomer, has been identified in the ethanolic extract of Curculigo pilosa rhizomes through GC-MS analysis. researchgate.net Additionally, (E)-6-Dodecene, another positional isomer, has been reported in various parts of the Aegle marmelos (Bael) plant. innovareacademics.in These identifications collectively demonstrate the natural biosynthesis and diverse distribution of dodecene isomers within the plant kingdom.

The detailed research findings regarding the identification of these dodecene isomers in plant extracts are summarized in the table below:

| Compound Name | Plant Species | Plant Part/Extract Type | Detection Method | Percentage/Notes | Citation |

| (E)-5-Dodecene | Vinca major | Methanolic flower extract | GC-MS | 1.17% of identified compounds | cabidigitallibrary.org |

| (E)-5-Dodecene | Etlingera elatior | Stem essential oil | GC-MS | 26.99% of essential oil | ukm.my |

| (Z)-5-Dodecene | Curculigo pilosa | Ethanolic rhizome extract | GC-MS | Identified | researchgate.net |

| (E)-6-Dodecene | Aegle marmelos | Plant parts | GC-MS | Identified | innovareacademics.in |

Future Directions and Emerging Research Avenues in 5 Dodecyne Chemistry

Development of Novel Catalytic Systems for Sustainable 5-Dodecyne Transformations

The pursuit of more efficient, selective, and environmentally benign chemical transformations of this compound and other alkynes remains a central theme in catalysis research numberanalytics.comnih.gov. Current efforts are focused on developing catalytic systems that align with green chemistry principles, minimizing waste and energy consumption nih.govmitsde.com.